Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)-
Description
IUPAC Name: 5-Amino-2-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid Molecular Formula: C₁₄H₁₁N₂O₈S₂ Molecular Weight: 400.38 g/mol CAS Number: 6634-82-8 (disodium salt)
This compound is a disodium salt derivative of a stilbene-based benzenesulfonic acid. It features two sulfonic acid groups, an amino substituent, and a nitro group, making it highly polar and water-soluble. Its primary application is as a critical intermediate in the synthesis of direct dyes for textiles, leveraging its conjugation system for colorfastness .
Properties
IUPAC Name |
5-amino-2-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O8S2/c15-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(16(17)18)8-14(10)26(22,23)24/h1-8H,15H2,(H,19,20,21)(H,22,23,24)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBWBMDGBCKAQU-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119-72-2 | |
| Record name | 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 5-amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-amino-2-[2-(4-nitro-2-sulphophenyl)vinyl]benzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-AMINO-4'-NITROSTILBENE-2,2'-DISULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8NM345BG9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Mode of Action
The compound acts as a monomer. It’s used in the synthesis of a series of direct dyes.
Biochemical Pathways
The compound is involved in the synthesis of direct dyes such as direct lightfast fluorescent yellow 7GL, 6GL, 5GL, 4GL, 3GL, and 2GL.
Action Environment
It’s known that the compound is soluble in water, which could potentially influence its action and stability.
Biological Activity
Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)- (CAS Number: 119-72-2), is a compound of significant interest in biological research due to its diverse applications and potential therapeutic effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C14H12N2O8S2 |
| Molecular Weight | 400.381 g/mol |
| LogP | -0.398 |
| InChI Key | GHBWBMDGBCKAQU-UHFFFAOYSA-N |
Pharmacological Significance
1. Cardiovascular Effects:
Recent studies have indicated that derivatives of benzenesulfonic acid can significantly influence cardiovascular parameters. For instance, a study assessing the impact of various benzenesulfonamide derivatives on coronary resistance and perfusion pressure demonstrated that specific compounds could effectively lower these parameters in isolated rat heart models. The compound 4-(2-aminoethyl)-benzenesulfonamide was particularly noted for its ability to decrease perfusion pressure over time compared to controls and other derivatives .
Table 1: Experimental Design for Evaluating Biological Activity
| Group | Compound | Dose |
|---|---|---|
| I | Control (Krebs-Henseleit solution only) | - |
| II | Benzenesulfonamide | 0.001 nM |
| III | 2,5-Dichloro-N-(4-nitrophenyl)-benzene-sulfonamide | 0.001 nM |
| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 nM |
| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 nM |
| VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzene-sulfonamide | 0.001 nM |
The results indicated that the presence of certain benzenesulfonamide derivatives led to a statistically significant reduction in coronary resistance (p = 0.05), showcasing their potential as therapeutic agents in managing cardiovascular conditions .
2. Calcium Channel Interaction:
Docking studies have suggested that some benzenesulfonamide derivatives may act as calcium channel inhibitors, which is critical for regulating vascular tone and cardiac function. The interaction of these compounds with calcium channels was analyzed using computational docking methods, revealing potential binding affinities comparable to known calcium channel blockers such as nifedipine and verapamil .
Biodegradation Studies
Research has also explored the biodegradation potential of benzenesulfonic acid compounds in environmental contexts. A study involving Pseudomonas fluorescens indicated that benzenesulfonic acid exhibited low biodegradation rates under aerobic conditions, suggesting limited environmental persistence but highlighting its potential impact on microbial communities in contaminated environments .
Case Studies
Case Study 1: Cardiovascular Activity Assessment
A detailed investigation into the cardiovascular effects of benzenesulfonamide derivatives utilized an isolated rat heart model to assess changes in perfusion pressure over a defined time period (3-18 minutes). The study concluded that specific derivatives demonstrated significant pharmacological activity, indicating their potential for further development as cardiovascular therapeutics .
Case Study 2: Environmental Impact Analysis
In an environmental study assessing the biodegradation of various organic compounds, including benzenesulfonic acid, results showed a markedly lower degradation rate compared to other tested substances like phenol and salicylic acid. This finding underscores the importance of understanding the environmental persistence of such compounds .
Scientific Research Applications
Physical Properties
The compound is typically found as a solid and exhibits solubility in water due to its sulfonic acid functional group, making it suitable for various aqueous applications.
Analytical Chemistry
Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)- is extensively used in high-performance liquid chromatography (HPLC). It can be analyzed using reverse-phase HPLC methods, where it serves as a standard or reference compound for the separation of similar compounds. The mobile phase often consists of acetonitrile and water, with modifications for mass spectrometry compatibility by replacing phosphoric acid with formic acid .
Pharmaceuticals
This compound plays a role in pharmaceutical research, particularly in drug development and testing. Its ability to form complexes with various biological molecules makes it useful in studying drug interactions and pharmacokinetics. For instance, it has been utilized in the isolation of impurities during the preparative separation processes in drug formulation .
Dyes and Pigments
Due to the presence of both amino and nitro groups, this compound can function as an intermediate in the synthesis of dyes and pigments. It is particularly relevant in the production of azo dyes, which are widely used in textiles and food coloring. The sulfonic acid group enhances solubility and stability of the dye products .
Environmental Chemistry
The compound is also significant in environmental studies, where it may be used as a tracer or marker due to its unique chemical properties. Its detection can help monitor pollution levels or track chemical pathways in aquatic systems .
Case Study 1: HPLC Method Development
A study focused on developing an HPLC method for analyzing benzenesulfonic acid derivatives highlighted its effectiveness in separating complex mixtures. The method demonstrated high sensitivity and reproducibility, making it suitable for routine analysis in quality control laboratories .
Case Study 2: Drug Interaction Studies
Research involving benzenesulfonic acid derivatives has shown promising results in understanding drug-receptor interactions. The compound was used to assess binding affinities and kinetics, providing insights into optimizing drug formulations for enhanced efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) 4-Acetamido-4'-Isothiocyanato-2,2'-Stilbenedisulfonic Acid Disodium Salt (SITS)
- IUPAC Name: Benzenesulfonic acid, 5-(acetylamino)-2-[2-(4-isothiocyanato-2-sulfophenyl)ethenyl]-, disodium salt
- Molecular Formula : C₁₇H₁₂N₂Na₂O₇S₃
- Molecular Weight : 498.46 g/mol
- Key Features : Replaces the nitro group with an isothiocyanate (-N=C=S) and acetamido (-NHCOCH₃) group.
- Applications : Used as a fluorescent probe for protein modification due to the reactive isothiocyanate group, which forms stable thiourea bonds with amines .
- Solubility: Soluble in water, methanol, and dimethyl sulfoxide (DMSO) .
| Property | Target Compound | SITS |
|---|---|---|
| Functional Groups | -NO₂, -NH₂ | -NCS, -NHCOCH₃ |
| Melting Point | >300°C | >200°C |
| Primary Use | Dye Intermediate | Protein Labeling |
| Regulatory Status | Industrial Use | Research Use Only (RUO) |
(b) Tetrasodium Salt Derivatives with Triazine Linkages
- Example: Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt
- Molecular Formula : Complex triazine-containing structure.
- Key Features : Incorporates triazine rings for covalent bonding with cellulose in textiles.
- Applications : High-performance textile dyes with enhanced wash-fastness due to triazine reactivity .
Regulatory and Environmental Profiles
Physicochemical Properties
| Parameter | Target Compound | Benzidine-2,2′-Disulfonic Acid |
|---|---|---|
| LogP | -1.24 (similar analogues) | -2.5 (estimated) |
| Water Solubility | High | High |
| Conjugation System | Stilbene | Biphenyl |
Key Insight : The stilbene backbone in the target compound provides superior conjugation for optical applications compared to biphenyl systems in benzidine derivatives .
Research Findings and Industrial Relevance
- Dye Stability : The nitro group in the target compound enhances electron-withdrawing capacity, improving dye stability under UV exposure .
- Toxicity Considerations: Unlike nitro-furyl carcinogens (e.g., ), sulfonated stilbenes show lower acute toxicity but require long-term environmental monitoring due to persistence .
Preparation Methods
Preparation of 4-Nitro-4'-Aminostilbene-2,2'-Disulfonic Acid
The nitro precursor is synthesized through a stilbene coupling reaction between nitro- and amino-substituted benzene sulfonic acids. Key steps include:
-
Bromination : Introduction of a bromine atom at the benzylic position using N-bromosuccinimide (NBS) and benzoyl peroxide in dichloromethane at 0–60°C.
-
Thiolation : Treatment with thioacetamide in chloroform to form a thiol intermediate.
-
Coupling : Base-promoted (e.g., triethylamine) coupling of thiol and brominated intermediates in THF or acetonitrile to form the stilbene bridge.
Reduction of Nitro Groups to Amino Groups
The reduction of nitro substituents is achieved using:
-
Catalytic Hydrogenation : Palladium or platinum catalysts in ethanol or DMF at 20–60°C.
-
Tin(II) Chloride in HCl : Aqueous HCl with SnCl₂ at reflux temperatures, yielding >80% conversion.
-
Sodium Sulfide : In aqueous methanol for selective reduction without affecting sulfonic acid groups.
Table 1: Comparative Efficiency of Reduction Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, H₂, EtOH, 50°C | 92 | 98 |
| SnCl₂ in HCl | 6M HCl, reflux, 4h | 85 | 95 |
| Na₂S in MeOH/H₂O | 40°C, 6h | 78 | 90 |
Direct Coupling of Functionalized Benzene Rings
Wittig Reaction for Ethenyl Bridge Formation
The ethenyl linker is constructed via a Wittig reaction between phosphonium ylides and aldehydes:
-
Phosphonium Ylide : Generated from triphenylphosphine and brominated nitrobenzene sulfonic acid.
-
Aldehyde Component : 4-Amino-2-sulfobenzaldehyde in THF at 0°C.
Sulfonation and Functional Group Compatibility
Direct Sulfonation of Aromatic Rings
Sulfonic acid groups are introduced via:
Protecting Group Strategies
To prevent unwanted reactions during sulfonation or coupling:
-
tert-Butyl Esters : Sulfonic acids are protected as tert-butyl esters using Boc₂O in DMF.
-
FMOC Protection : For amino groups, FMOC-Cl in THF with DIEA.
Industrial-Scale Optimization and Challenges
Solvent and Temperature Effects
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Synthesis typically involves diazotization and coupling reactions, as seen in structurally similar sulfonated aromatic compounds. Key steps include:
- Diazotization : Use controlled pH (acidic conditions) and low temperatures (0–5°C) to stabilize reactive intermediates.
- Coupling : Employ stoichiometric ratios of coupling agents (e.g., 6-amino-4-hydroxynaphthalene-2-sulfonic acid) to minimize side products .
- Purification : Utilize recrystallization in aqueous ethanol to isolate the product, leveraging its high water solubility .
Q. What spectroscopic methods are most effective for characterizing this compound?
- UV-Vis Spectroscopy : Detect π→π* transitions in the conjugated ethenyl-sulfophenyl system, with an absorption maximum near 336 nm .
- NMR : Use - and -NMR to resolve aromatic protons and confirm substitution patterns. DMSO-d₆ is recommended due to the compound’s solubility .
- FT-IR : Identify sulfonic acid (-SO₃H) stretches at ~1030 cm and nitro (-NO) groups at ~1520 cm .
Q. How does the compound’s solubility profile influence experimental design?
The compound is highly water-soluble due to its sulfonic acid groups, making aqueous reactions feasible. For organic phase studies, polar aprotic solvents (e.g., DMSO) or methanol are suitable . Adjust pH to >7 to form sodium salts for enhanced stability .
Advanced Research Questions
Q. What mechanistic insights explain its reactivity with metal ions or biomolecules?
The sulfonic acid and amino groups act as coordination sites for metal ions (e.g., Fe, Cu), forming complexes that alter redox behavior. For biomolecular interactions (e.g., enzymes), the ethenyl bridge may enable π-stacking with aromatic residues, while the nitro group participates in hydrogen bonding .
Q. How can researchers resolve contradictions in reported solubility or stability data?
- pH-Dependent Solubility : Conflicting solubility reports may arise from variations in pH (e.g., protonated vs. deprotonated sulfonic acid groups). Standardize buffers (e.g., phosphate buffer, pH 7.4) for comparisons .
- Thermal Stability : Use differential scanning calorimetry (DSC) to validate decomposition temperatures (>300°C) and identify polymorphic forms .
Q. What environmental and regulatory considerations are critical for handling this compound?
- Regulatory Compliance : Under TSCA Section 12(b), export notifications are required if the compound is used in industrial R&D. Track CAS-specific regulations (e.g., EC 916-899-6) .
- Waste Management : Neutralize acidic waste with bicarbonate before disposal to prevent sulfonic acid release into waterways .
Key Methodological Recommendations
- Synthesis : Prioritize stepwise coupling to avoid cross-contamination of reactive intermediates .
- Analysis : Combine HPLC (C18 column, aqueous mobile phase) with mass spectrometry for purity assessment .
- Safety : Use PPE for nitro-group handling (potential mutagenicity) and ensure fume hood use during synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
